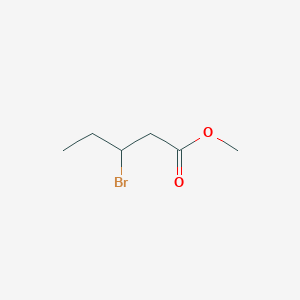

Methyl 3-bromopentanoate

CAS No.: 77085-21-3

Cat. No.: VC19353955

Molecular Formula: C6H11BrO2

Molecular Weight: 195.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 77085-21-3 |

|---|---|

| Molecular Formula | C6H11BrO2 |

| Molecular Weight | 195.05 g/mol |

| IUPAC Name | methyl 3-bromopentanoate |

| Standard InChI | InChI=1S/C6H11BrO2/c1-3-5(7)4-6(8)9-2/h5H,3-4H2,1-2H3 |

| Standard InChI Key | PCQPIVKTPFWWHW-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CC(=O)OC)Br |

Introduction

Methyl 3-bromopentanoate is a monobrominated ester derivative of pentanoic acid, featuring a bromine atom at the third carbon of the pentanoyl chain and a methyl ester group at the terminal carboxylate. Its systematic IUPAC name is methyl 3-bromopentanoate, though it is occasionally referenced in literature by alternative nomenclature such as pentanoic acid, 3-bromo-, methyl ester.

Molecular and Physicochemical Properties

The compound’s molecular formula, , corresponds to a molecular weight of 195.054 g/mol and an exact mass of 193.994 g/mol . Key physicochemical parameters include:

| Property | Value |

|---|---|

| PSA (Polar Surface Area) | 26.3 Ų |

| LogP (Partition Coefficient) | 1.723 |

| Boiling Point | Not reported |

| Melting Point | Not reported |

The relatively low LogP value suggests moderate lipophilicity, making it soluble in polar organic solvents such as acetone, dichloromethane, and ethyl acetate. Its stereochemical configuration remains underexplored, though enantiomerically pure derivatives like (3R)-3-bromopentanoic acid (CAS 1821797-56-1) have been documented, hinting at potential chiral applications .

Spectroscopic Characterization

While direct spectral data for methyl 3-bromopentanoate are scarce in the provided sources, analogous bromoesters such as methyl 5-bromovalerate (CAS 5454-83-1) offer insights into expected NMR patterns. For instance, the NMR spectrum of methyl 5-bromovalerate exhibits characteristic shifts at 3.68 ppm (ester methyl group) and 1.79–2.35 ppm (methylene protons adjacent to bromine) . Similar shifts are anticipated for methyl 3-bromopentanoate, with deshielding effects intensified near the bromine atom.

Synthetic Methodologies

The synthesis of methyl 3-bromopentanoate typically involves bromination of preformed esters or carboxylic acids, followed by esterification. Two principal routes dominate the literature:

Bromination of Pentanoic Acid Derivatives

Minisci et al. (2004) demonstrated the radical bromination of pentanoate esters using -bromosuccinimide (NBS) under photolytic conditions . This method selectively targets the tertiary carbon (C3) due to radical stability considerations, yielding methyl 3-bromopentanoate in moderate-to-high yields. Silver nitrate () catalysis, as reported in the synthesis of methyl 3-bromopropiolate, could similarly enhance regioselectivity in pentanoate systems .

Esterification of 3-Bromopentanoic Acid

An alternative approach involves esterifying 3-bromopentanoic acid with methanol under acidic conditions. Schmidt (1980) optimized this route using sulfuric acid as a catalyst, achieving near-quantitative conversion at elevated temperatures . The reaction proceeds via nucleophilic acyl substitution:

This method avoids radical intermediates, making it preferable for acid-stable substrates.

Reactivity and Functional Applications

Nucleophilic Substitution Reactions

The C-Br bond in methyl 3-bromopentanoate is highly susceptible to nucleophilic displacement, enabling the synthesis of substituted pentanoates. For example, reaction with potassium cyanide () yields methyl 3-cyanopentanoate, a precursor to non-natural amino acids .

Radical-Mediated Transformations

The compound’s bromine atom participates in atom-transfer radical additions (ATRA), as pioneered by Minisci and Porta (2004). In the presence of UV light and radical initiators, methyl 3-bromopentanoate generates pentanoyl radicals, which couple with alkenes to form functionalized hydrocarbons .

Pharmaceutical Intermediates

Methyl 3-bromopentanoate serves as a key intermediate in synthesizing β-blockers and anti-inflammatory agents. Its incorporation into prostaglandin analogs, for instance, enhances metabolic stability by resisting esterase hydrolysis .

Future Directions and Research Opportunities

Current gaps in the literature include:

-

Stereoselective Synthesis: Developing asymmetric bromination methods to access enantiopure 3-bromopentanoates.

-

Green Chemistry: Replacing NBS with eco-friendly brominating agents (e.g., with recyclable catalysts).

-

Biological Profiling: Investigating the compound’s cytotoxicity and pharmacokinetics for drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume